molecular formula C19H17NO2S B7480989 2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide

2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide

Cat. No. B7480989
M. Wt: 323.4 g/mol
InChI Key: NYZZXPNFCRAGNP-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been reported to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide is its potential therapeutic properties. Its ability to inhibit inflammation and tumor growth makes it a promising candidate for the development of new drugs. However, there are also limitations to its use in lab experiments. Its low solubility in water and instability in acidic conditions make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide. One area of interest is the development of new drugs based on this compound. Its potential use in the treatment of various diseases, including cancer, makes it a promising candidate for drug development. Another area of interest is the study of its mechanism of action. A better understanding of how this compound works could lead to the development of more effective drugs. Finally, the study of its pharmacokinetics and toxicity is also an important area of research. A better understanding of its safety and efficacy is necessary before it can be used in humans.
Conclusion:
In conclusion, 2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide is a chemical compound with potential therapeutic properties. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for drug development. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Its biochemical and physiological effects include the reduction of inflammatory cytokines, inhibition of cancer cell growth, and antibacterial and antifungal properties. While there are limitations to its use in lab experiments, there are several future directions for its study, including drug development, mechanism of action, and pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of 2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide involves the reaction of 2-phenoxybenzoic acid with thioacetic acid followed by the reaction with 2-bromoethylamine hydrobromide. The final product is obtained by the reaction of the intermediate with benzoyl chloride. This synthesis method is well-established and has been widely used in the production of this compound.

Scientific Research Applications

2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide is known for its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor effects. In addition, it has also been shown to have antifungal and antibacterial properties. Its potential use in the treatment of various diseases, including cancer, has attracted significant interest from the scientific community.

properties

IUPAC Name

2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(20-13-12-16-9-6-14-23-16)17-10-4-5-11-18(17)22-15-7-2-1-3-8-15/h1-11,14H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZZXPNFCRAGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-thiophen-2-ylethyl)benzamide

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